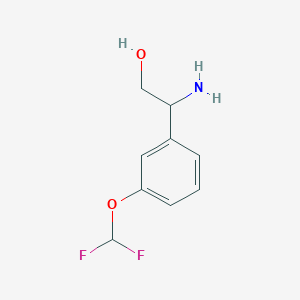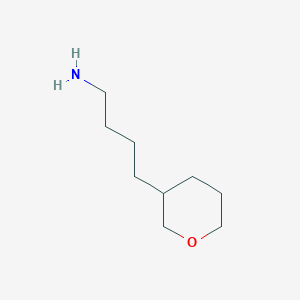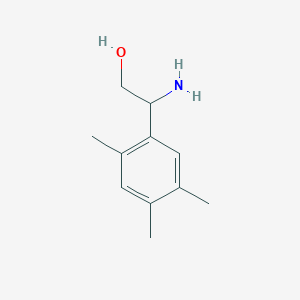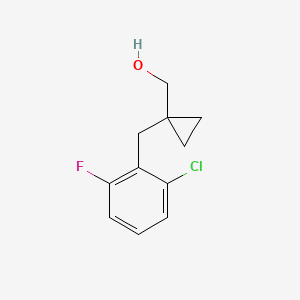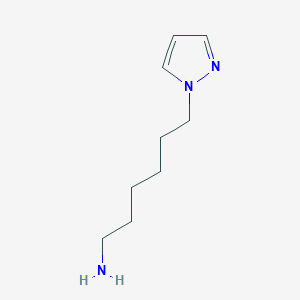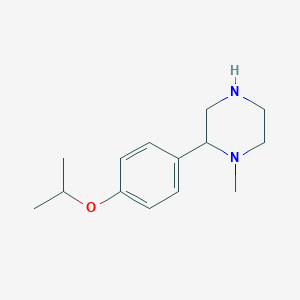![molecular formula C16H28BNO4 B13600663 rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound that features a boronate ester and a bicyclic azabicyclohexane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Formation of the azabicyclohexane core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the boronate ester: This step often involves the reaction of the azabicyclohexane intermediate with a boronic acid or boronate ester under suitable conditions.
tert-Butyl protection:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester moiety.
Reduction: Reduction reactions can target the azabicyclohexane core or the carboxylate group.
Substitution: The boronate ester can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce boronic acids.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
作用機序
The mechanism of action of rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In catalysis, it may act as a ligand to stabilize transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
Boronate Esters: Compounds like phenylboronic acid and pinacolborane.
Azabicyclohexanes: Compounds like tropane and its derivatives.
Uniqueness
The combination of a boronate ester and an azabicyclohexane structure in rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[310]hexane-3-carboxylate makes it unique
特性
分子式 |
C16H28BNO4 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
tert-butyl (1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3/t11-,16-/m0/s1 |
InChIキー |
XJMLPJYQVGTEDM-ZBEGNZNMSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CN(C3)C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


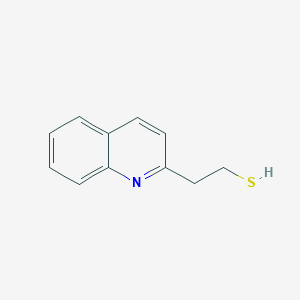
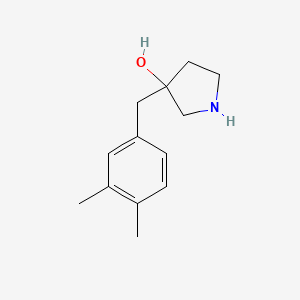
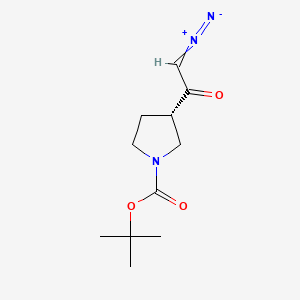
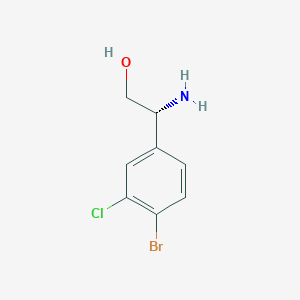
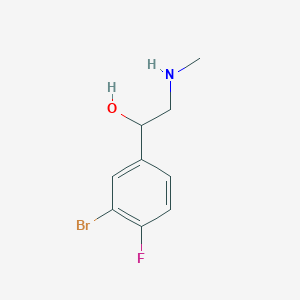
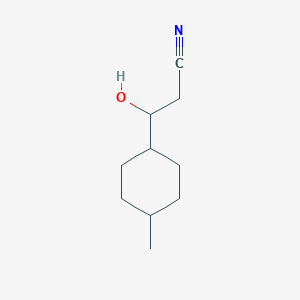

![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
